Lipophilicity (LogP) as a Key Differentiator: Predicted vs. Measured Values for 2-Phenyl-5-propyl-1,3,4-oxadiazole and Analogs
The predicted lipophilicity (cLogP) of 2-Phenyl-5-propyl-1,3,4-oxadiazole is 2.7, which is significantly higher than that of the unsubstituted core 2-phenyl-1,3,4-oxadiazole (measured LogP = 1.31) [1]. This increase in lipophilicity is a direct consequence of the propyl substitution at the 5-position. In comparison, a closely related analog, 2-phenyl-5-methyl-1,3,4-oxadiazole, would be expected to have a lower cLogP, reflecting the difference in alkyl chain length .
+1.39 LogP units
| Evidence Dimension | Lipophilicity (LogP/cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.7 |
| Comparator Or Baseline | 2-phenyl-1,3,4-oxadiazole (Measured LogP = 1.31) |
| Quantified Difference | +1.39 LogP units |
| Conditions | Computational prediction (cLogP) vs. experimental measurement (LogP) |
Why This Matters
This difference directly impacts membrane permeability and solubility, making the propyl derivative more suitable for applications requiring increased cellular uptake or blood-brain barrier penetration.
- [1] Molinspiration Cheminformatics. (2024). Calculation of Molecular Properties and Bioactivity Score for 2-Phenyl-5-propyl-1,3,4-oxadiazole. Retrieved from https://www.molinspiration.com/cgi-bin/properties View Source
